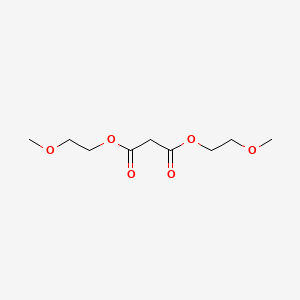
Bis(2-methoxyethyl) propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methoxyethyl) propanedioate is an organic compound with the molecular formula C9H16O6. It is a diester derived from propanedioic acid (malonic acid) and 2-methoxyethanol. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-methoxyethyl) propanedioate can be synthesized through the esterification of propanedioic acid with 2-methoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification of propanedioic acid with 2-methoxyethanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester product from the unreacted starting materials and by-products. The purified ester is collected and stored for further use.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methoxyethyl) propanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield propanedioic acid and 2-methoxyethanol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Propanedioic acid and 2-methoxyethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Scientific Research Applications
Bis(2-methoxyethyl) propanedioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of bis(2-methoxyethyl) propanedioate involves its ability to undergo esterification and transesterification reactions. The ester groups in the compound can be hydrolyzed or reduced, leading to the formation of different products. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate: Another ester of propanedioic acid, commonly used in organic synthesis.
Dimethyl propanedioate: Similar to bis(2-methoxyethyl) propanedioate but with methyl groups instead of 2-methoxyethyl groups.
Uniqueness
This compound is unique due to the presence of 2-methoxyethyl groups, which impart different solubility and reactivity properties compared to other esters of propanedioic acid. This makes it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
61782-22-7 |
|---|---|
Molecular Formula |
C9H16O6 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
bis(2-methoxyethyl) propanedioate |
InChI |
InChI=1S/C9H16O6/c1-12-3-5-14-8(10)7-9(11)15-6-4-13-2/h3-7H2,1-2H3 |
InChI Key |
PZJLMLCGEHAVQX-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC(=O)CC(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















